N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
CAS No.: 280773-16-2
Cat. No.: VC2470475
Molecular Formula: C13H10ClN3O4
Molecular Weight: 307.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 280773-16-2 |
|---|---|
| Molecular Formula | C13H10ClN3O4 |
| Molecular Weight | 307.69 g/mol |
| IUPAC Name | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide |
| Standard InChI | InChI=1S/C13H10ClN3O4/c1-21-9-3-4-11(17(19)20)10(6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7H,1H3,(H,15,16,18) |
| Standard InChI Key | CTIVJPFRQHXZGT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl |
Introduction
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a synthetic organic compound with the CAS number 280773-16-2. It is characterized by its unique chemical structure, which includes a chloropyridine moiety and a methoxy-nitrobenzamide group. This compound has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and material science.
Physical Appearance
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide typically crystallizes as a white solid.
Synthesis Methods
The synthesis of this compound involves a multi-step process:
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Nitration of 5-Methoxy-2-Nitrobenzoic Acid: The first step involves introducing a nitro group to the benzene derivative.
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Formation of the Amide Bond: This is achieved through a coupling reaction with 5-chloro-2-aminopyridine. The reaction often uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane.
Industrial Production
Industrial production can be scaled up using continuous flow reactors to optimize reaction conditions such as temperature, pressure, and reactant concentrations, ensuring consistent quality and yield.
Medicinal Chemistry
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Pharmacological Effects: Preliminary studies indicate antimicrobial and anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases.
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Potential Therapeutic Agents: It is investigated as a pharmacophore in developing new therapeutic agents, particularly targeting specific enzymes or receptors.
Organic Synthesis
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Intermediate in Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
Material Science
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Novel Materials: Explored for its potential in developing materials with specific electronic or optical properties.
Biological Activity
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide exhibits significant biological activities:
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Antimicrobial Activity: Shows effectiveness against various bacterial strains.
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Anti-inflammatory Effects: In vitro studies suggest it may inhibit inflammatory pathways.
Comparison with Similar Compounds
This compound is unique due to the specific positioning of the chlorine atom on the pyridine ring and the methoxy group on the benzamide moiety. Similar compounds include N-(4-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide and N-(5-Bromopyridin-2-yl)-5-methoxy-2-nitrobenzamide.
Export and Availability
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is exported to countries such as Bangladesh, Australia, The Netherlands, Ethiopia, and Nepal. It is available in packaging sizes of 25/50 kg, with a minimum order quantity of 50 kg .
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